7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol
Description
Structure
3D Structure
Properties
CAS No. |
66821-52-1 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
7-methoxy-2-phenyl-2H-chromen-6-ol |
InChI |
InChI=1S/C16H14O3/c1-18-16-10-15-12(9-13(16)17)7-8-14(19-15)11-5-3-2-4-6-11/h2-10,14,17H,1H3 |
InChI Key |
WIABBHIPIMNVIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC(OC2=C1)C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 7 Methoxy 2 Phenyl 2h 1 Benzopyran 6 Ol Analogues
De Novo Synthesis Approaches to the Benzopyran Core Structure
The construction of the fundamental 2H-1-benzopyran ring system is the initial and most critical phase in the synthesis of 7-methoxy-2-phenyl-2H-1-benzopyran-6-ol and its derivatives. Chemists have developed a variety of de novo strategies that build the heterocyclic ring from acyclic precursors.
Strategic Application of Cyclization and Condensation Reactions
The formation of the benzopyran core relies heavily on reactions that form the crucial ether linkage and the pyran ring. Cyclization and condensation reactions are the most powerful tools for this purpose.
A prominent method is the electrophilic cyclization of substituted propargylic aryl ethers. This approach can produce 3,4-disubstituted 2H-benzopyrans in excellent yields under mild conditions using simple electrophiles like iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr). rsc.org This method is valued for its tolerance of various functional groups, including the methoxy (B1213986) and alcohol moieties essential for the target compound. rsc.org
Condensation reactions are also a cornerstone of benzopyran synthesis. The Knoevenagel condensation, for instance, can be employed between active methylene (B1212753) compounds and α,β-unsaturated aldehydes, which then undergo an oxa-6π-electrocyclization to form the 2H-pyran ring. nih.gov Fusing the pyran to an aromatic ring helps stabilize the 2H-pyran form. nih.gov Similarly, the Pechmann condensation, which traditionally synthesizes coumarins (2H-1-benzopyran-2-ones) from a phenol (B47542) and a β-keto ester under acidic conditions, provides a foundational route to the benzopyranone core, which can be further modified. nih.gov Other notable methods include domino reactions, such as a Michael addition followed by an intramolecular cyclization of 2-hydroxychalcone (B1664081) derivatives, to efficiently construct the chromene skeleton. uci.edu
Below is a table summarizing key reactions for the synthesis of the benzopyran core.
Table 1: Key Synthetic Reactions for Benzopyran Core Construction
| Reaction Type | Precursors | Reagents/Conditions | Outcome | Reference |
| Electrophilic Cyclization | Substituted Propargylic Aryl Ethers | I₂, ICl, or PhSeBr in Nitromethane | 3,4-disubstituted 2H-Benzopyrans | rsc.org |
| Knoevenagel/Electrocyclization | 1,3-Dicarbonyl Compounds + Enals | Pyridine or aqueous conditions | Bicyclic/Stable 2H-Pyrans | nih.gov |
| Pechmann Condensation | Phenols + β-Keto Esters | Acid Catalyst (e.g., H₂SO₄) | Coumarins (Benzopyran-2-ones) | nih.gov |
| Domino Reaction | 2-Hydroxychalcones + Indoles | Iodine (catalyst) | 2-Aryl-4-(indol-3-yl)-4H-chromenes | uci.edu |
Introduction of Phenolic and Methoxy Moieties at Specific Positions
Achieving the specific 7-methoxy-6-hydroxy substitution pattern on the benzopyran ring is most efficiently accomplished by starting the synthesis with an aromatic precursor that already contains these groups or their protected forms in the correct orientation. This strategy avoids complex and often low-yielding aromatic substitution steps on the completed benzopyran core.
For example, a common starting material is a substituted salicylaldehyde (B1680747). The synthesis of 7-methoxy-3-(3-(phenylsulfonyl)propanoyl)-2H-chromen-2-one utilizes 2-hydroxy-4-methoxybenzaldehyde (B30951) as the key precursor, ensuring the methoxy group is positioned at what will become the 7-position of the final chromene. rsc.org Similarly, other syntheses start with appropriately substituted resorcinol (B1680541) or hydroquinone (B1673460) derivatives. A one-pot reaction to produce 2-amino-8-chloro-7-hydroxy-4-aryl-4H-chromen-3-carbonitriles begins with 2-chlororesorcinol (B1584398), embedding the hydroxyl group at the desired position from the outset. researchgate.net The presence of these electron-donating hydroxyl and methoxy groups can also influence the reactivity and outcome of the subsequent cyclization reactions. researchgate.net
Derivatization Strategies for Structural Elaboration
Once the core 7-methoxy-6-hydroxy-2-phenyl-2H-1-benzopyran structure is assembled, further chemical modifications can be performed to create a library of analogues. These derivatizations can fine-tune the molecule's properties and are typically focused on the reactive functional groups.
Regioselective Functionalization at the 6-Hydroxyl and 7-Methoxy Groups
The phenolic hydroxyl group at the 6-position is a prime site for modification due to its reactivity. Regioselective functionalization, such as etherification or esterification, is common. In one synthetic pathway for 2-aminopropyl benzopyran derivatives, the free phenolic group of a precursor was protected by reacting it with p-fluorobenzyl chloride in the presence of potassium carbonate to form a p-fluorobenzyl ether. uomustansiriyah.edu.iq This protecting group can be selectively removed later in the synthesis via acid hydrolysis to regenerate the free phenol, demonstrating precise control over this functional group. uomustansiriyah.edu.iq
The 7-methoxy group is generally less reactive than the 6-hydroxyl group. However, it can be modified, most commonly through demethylation to yield a hydroxyl group. Reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) are often used for this purpose. For instance, a demethylation–cyclization reaction has been reported in the synthesis of furo[3,4-c]benzopyran-4-ones, where HBr in acetic acid was found to be effective for the demethylation step. researchgate.net This conversion of a methoxy to a hydroxyl group can significantly alter the chemical properties of the molecule.
Modification of the 2-Phenyl Substituent for Enhanced Diversity
The 2-phenyl ring offers another handle for introducing structural diversity into the benzopyran scaffold. This can be achieved either by using differently substituted starting materials or by modifying the phenyl ring on the pre-formed benzopyran.
One powerful method for post-synthesis modification is the palladium-catalyzed Matsuda-Heck reaction. nih.gov This reaction allows for the arylation of olefins using arene diazonium salts and can be used to forge the bond between the pyran ring and the phenyl substituent. nih.gov A key advantage is the ability to introduce electron-rich arenes, which is valuable for creating diverse diaryl structures. nih.gov Furthermore, the Suzuki-Miyaura cross-coupling reaction is an extremely powerful tool for creating C-C bonds. nih.govrsc.org If the benzopyran is synthesized with a halogenated phenyl group (e.g., 2-(4-bromophenyl)-2H-1-benzopyran), it can be coupled with a wide variety of arylboronic acids to generate novel biaryl structures. nih.govrsc.org
Alternatively, diversity can be built in from the start of the synthesis. Many synthetic routes, such as those involving the condensation of a salicylaldehyde derivative with a substituted acetophenone (B1666503) or the reaction of 2-chlororesorcinol with various arylidene-malononitriles, allow for the use of a wide range of substituted aromatic aldehydes. researchgate.net This directly incorporates the desired substituted phenyl group at the 2-position of the benzopyran core. researchgate.netnih.gov
Synthesis of Hybrid Molecules Incorporating the Benzopyran Skeleton
The benzopyran structure is frequently used as a scaffold to build more complex, hybrid molecules by fusing or linking it to other heterocyclic systems. These hybrid molecules often exhibit novel properties.
Solid-phase organic synthesis (SPOS) has been instrumental in creating libraries of benzopyran derivatives, including those fused with other rings. rsc.org For example, pyrazole-fused benzopyrans (benzopyranopyrazoles) have been constructed on a solid support. rsc.org Other research has focused on the synthesis of coumarin(benzopyrone)-fused heterocycles. researchgate.netnih.gov A one-pot iodine-promoted cyclization between 4-hydroxycoumarins and acetophenones has been developed to produce 4H-furo[3,2-c]benzopyran-4-ones. researchgate.net Similarly, reacting 4-hydroxycoumarin (B602359) with substituted cinnamonitriles in water yields 2-amino-4-aryl-4H,5H-pyrano[3,2-c] rsc.orgbenzopyran-5-one derivatives. nih.gov
The benzopyran core can also be linked to other moieties. The synthesis of benzopyran-phenylpropanoid hybrids, such as chromene-chalcone structures, has been achieved via Matsuda-Heck arylation followed by allylic oxidation. nih.gov Additionally, functional groups on the benzopyran ring can be used to build new heterocyclic systems. For example, an aminochromene can be converted into an imidate, which then serves as a precursor for cyclization into pyrimidochromene and triazinopyrimidino pyran derivatives. researchgate.net
Table 2: Examples of Hybrid Molecules Derived from Benzopyran Scaffolds
| Hybrid System | Synthetic Strategy | Precursors | Outcome | Reference |
| Benzopyranopyrazoles | Solid-Phase Synthesis | Functionalized Benzopyranopyrazoles | Library of fused compounds | rsc.org |
| Furo[3,2-c]benzopyranones | One-pot Cyclization | 4-Hydroxycoumarins + Acetophenones | Fused furan-benzopyranone system | researchgate.net |
| Pyrano[3,2-c]benzopyranones | Condensation in Water | 4-Hydroxycoumarin + Cinnamonitriles | Fused pyran-benzopyranone system | nih.gov |
| Chromene-Chalcone Hybrids | Heck-Arylation & Oxidation | 8-Allylcoumarins + Arene Diazonium Salts | Benzopyran-phenylpropanoid structures | nih.gov |
| Pyrimidochromenes | Cyclization of Amidine | Aminochromene derivative | Fused pyrimidine-benzopyran system | researchgate.net |
Elucidation of Structure Activity Relationships Sar in 7 Methoxy 2 Phenyl 2h 1 Benzopyran 6 Ol Derivatives
Impact of Substituent Position and Nature on Biological Activities
The type, number, and position of substituents on the benzopyran scaffold are critical determinants of biological activity. Modifications can profoundly alter a compound's electronic properties, lipophilicity, and steric profile, which in turn affects its ability to bind to receptors or enzymes.
The substitution pattern on the 2-phenyl ring (often referred to as the C-ring in related flavonoid structures) plays a pivotal role in modulating the biological response of benzopyran derivatives.
Research on related structures demonstrates that both the electronic nature and the position of substituents on this phenyl ring are crucial. For instance, in studies of compounds targeting the hypoxia-inducible factor (HIF) pathway, a 3',4'-dimethoxy substitution on the phenyl ring was found to be optimal for activity. nih.gov The 4'-methoxy group, in particular, appeared more critical to maintaining potency than the 3'-methoxy group. nih.gov The introduction of polar groups in this region can lead to a dramatic decrease in activity. nih.gov
The effect of halogen and methoxy (B1213986) group substitutions has also been explored in other heterocyclic compounds. nih.gov The presence of electron-donating groups, such as methoxy groups, can influence the molecule's cytotoxic properties. nih.gov Studies on benzofuran (B130515) derivatives have shown that substituting the phenyl ring with halogens is generally beneficial, enhancing cytotoxic effects due to their hydrophobic and electron-donating characteristics. nih.gov The position of the halogen is a key determinant, with maximum activity often observed when the halogen atom is placed at the para position of the phenyl ring. nih.gov
Table 1: Impact of 2-Phenyl Ring Substituents on Biological Activity of Related Heterocyclic Compounds
| Compound Series | Substituent(s) | Position(s) | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Benzopyran-based HIF Inhibitors | Dimethoxy | 3',4' | Optimal activity, with 4'-methoxy being more crucial. | nih.gov |
| Benzopyran-based HIF Inhibitors | Polar Moieties | Phenyl Ring | Dramatically decreased activity. | nih.gov |
| Benzenesulphonohydrazones | Chlorine/Bromine + Methoxy | ortho/meta (Halogen) + meta/para (Methoxy) | Effective cytotoxicity against specific cancer cell lines. | nih.gov |
| Benzofuran Derivatives | Halogens (Cl, Br, F) | para-position | Enhanced cytotoxic properties. | nih.gov |
The hydroxyl (-OH) and methoxy (-OCH3) groups on the benzopyran ring system are fundamental to the activity of phenolic compounds. nih.govresearchgate.net Their number and location directly influence antioxidant capacity and other biological effects by modulating electron donation, hydrogen bonding capabilities, and lipophilicity. nih.govresearchgate.net
The antioxidant activity of phenolic compounds is centered around the phenolic hydroxyl group. researchgate.net Generally, an increase in the number of hydroxyl groups correlates with higher antioxidant activity. nih.gov For example, dihydroxy phenolic acids typically exhibit greater antioxidant potential than their monohydroxy counterparts. nih.gov Similarly, increasing the number of methoxy groups can also enhance antioxidant activity. The general trend observed in phenolic acids is that a 4-hydroxy-3,5-dimethoxy substitution pattern results in stronger activity than a 4-hydroxy-3-methoxy or a simple 4-hydroxy pattern. nih.gov
The interplay between hydroxyl and methoxy groups is critical. Scopoletin (7-hydroxy-6-methoxycoumarin), a compound with a related benzopyran core, demonstrates the biological significance of this specific substitution pattern. researchgate.net The electronic effects of hydroxyl groups are additive, but their influence can be tempered by steric hindrance, particularly from interactions with adjacent groups. rsc.org The conversion of a hydroxyl group to a methoxy group alters the molecule's ability to act as a hydrogen bond donor, which can significantly impact its binding interactions with biological targets.
Table 2: Influence of Hydroxyl and Methoxy Groups on Antioxidant Activity of Phenolic Compounds
| Functional Group(s) | Observation | Impact on Activity | Reference |
|---|---|---|---|
| Phenolic Hydroxyl (-OH) | Considered the core of antioxidant ability. | Number and position are directly related to antioxidant activity. | researchgate.net |
| Methoxy (-OCH3) | More methoxyl groups generally lead to higher antioxidant activity. | Enhances antioxidant activity. | nih.gov |
| Dihydroxy Groups | Generally have higher activity than corresponding monohydroxy compounds. | Significantly enhances antioxidant activity. | nih.gov |
| Multiple Hydroxyl Groups | Electronic effects are additive but can be affected by steric hindrance. | The overall effect depends on the balance between electronic and steric factors. | rsc.org |
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. Conformational analysis helps to understand how the spatial arrangement of atoms and functional groups affects bioactivity. For benzopyran derivatives, the flexibility of the molecule, particularly the rotational freedom of the 2-phenyl ring relative to the benzopyran system, can lead to different low-energy conformations.
Molecular docking studies on related benzopyran inhibitors have shown that different conformations can result in varied binding affinities and even different binding sites on a target protein. nih.gov For instance, the lowest energy conformation of one inhibitor was observed to bind in a manner where its benzopyran ring interacted with specific amino acid residues (Leu376, Met379) and formed a hydrogen bond with another (Thr380). nih.gov This highlights that even subtle changes in structure that favor a particular conformation can have a significant impact on biological activity.
In more complex fused-ring systems related to benzopyrans, such as pyranoxanthenones, the angular or linear fusion of the rings creates distinct molecular shapes that influence cytotoxic activity. semanticscholar.org The ability of a molecule to adopt a specific, energetically favorable conformation that complements the target's binding site is a key determinant of its potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent molecules.
QSAR studies on various heterocyclic compounds have identified several key molecular descriptors that influence biological activity. pensoft.netresearchgate.net For a series of 2-phenyl-2,3-dihydrobenzofurans, which are structurally analogous to the core of 7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol, QSAR models were successfully developed to predict their antileishmanial activity. mdpi.com
Commonly, QSAR models for such compounds reveal the importance of:
Electronic Properties: Descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment are often significant, indicating that the electronic nature of the molecule is critical for its mechanism of action. pensoft.netresearchgate.net
Lipophilicity (LogP): This descriptor relates to the molecule's solubility and ability to cross cell membranes. A balance is often required for optimal activity. pensoft.net
Steric/Topological Properties: Molecular volume, surface area, and branching can influence how well a molecule fits into a binding pocket. QSAR analyses have sometimes shown that molecules with a smaller volume and surface area exhibit higher activity. pensoft.net
By generating statistically robust QSAR models, researchers can perform virtual screening and prioritize the synthesis of compounds with the highest predicted potency, accelerating the drug discovery process. pensoft.net
Table 3: Common Descriptors in QSAR Models for Related Heterocyclic Compounds
| Descriptor Category | Specific Descriptor Example | Significance in Modulating Activity | Reference |
|---|---|---|---|
| Electronic | Dipole Moment, ELUMO | Influences interactions with biological targets and reaction mechanisms. | pensoft.net, researchgate.net |
| Lipophilicity | LogP | Affects membrane permeability and solubility. | pensoft.net |
| Steric/Topological | Molecular Volume, Surface Area | Determines the fit of the molecule within a receptor's binding site. | pensoft.net |
| Thermodynamic | Energy Parameters | Relates to the stability of the molecule and its interactions. | pensoft.net |
Computational and Theoretical Studies on 7 Methoxy 2 Phenyl 2h 1 Benzopyran 6 Ol
Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a small molecule (ligand) and a protein's binding site, offering predictions of the binding affinity and mode.
In a study on 7-hydroxy-6-methoxy-2H-chromen-2-one, a compound with a similar benzopyran core, molecular docking was employed to investigate its inhibitory potential against the lipoxygenase (LOX) enzyme, which is involved in inflammatory pathways. The study revealed significant molecular interactions between the compound and the LOX enzyme, suggesting its potential as an anti-inflammatory agent. nih.gov
Similarly, molecular docking studies on a series of 3-methoxy flavone (B191248) derivatives against the estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) have been conducted. nih.gov These studies are crucial in the context of anticancer drug design. The binding energies, which indicate the strength of the interaction, were calculated for these derivatives. For instance, one of the compounds, when complexed in the binding site of ER-α, exhibited a binding energy of -10.14 kcal/mol. nih.gov
Another relevant investigation focused on 7-oxycoumarin derivatives, where molecular docking was used to predict their binding modes. The results included the free energy of binding (ΔG), which is a key parameter in assessing the spontaneity of the ligand-receptor interaction. researchgate.net
While specific docking data for 7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol is not present in the provided results, the findings for these related structures underscore the utility of molecular docking in identifying potential biological targets and elucidating the structural basis of their activity.
Analysis of Binding Pockets and Key Intermolecular Interactions
The analysis of binding pockets and the specific intermolecular interactions between a ligand and a receptor are critical for understanding the mechanism of action and for optimizing lead compounds. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For 7-hydroxy-6-methoxy-2H-chromen-2-one, molecular docking studies highlighted the key amino acid residues within the lipoxygenase active site that are crucial for binding. nih.gov This information is vital for the rational design of more potent and selective inhibitors.
In the case of 3-methoxy flavone derivatives, the docking analysis revealed the interactions within the binding pockets of ER-α and EGFR. nih.gov The stability of these interactions is often further investigated using more advanced computational techniques.
A study on 7-methoxy-2-(4-methylphenyl)-1-benzofuran-5-carbaldehyde, a compound with some structural similarities to the target molecule, used molecular docking to assess its potential as an anticancer agent. bipublication.com The analysis of the receptor-ligand interactions identified this compound as being most active against 3LAU and 4FNY biomarkers, suggesting its potential as a lead for anticancer drug development. bipublication.com
The table below summarizes representative binding energy data from molecular docking studies of compounds structurally related to this compound.
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) |
| 3-methoxy flavone derivative (Cii) | ER-α | -10.14 |
This table presents data from a study on 3-methoxy flavone derivatives to illustrate the type of information obtained from molecular docking simulations. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can provide valuable information about a molecule's geometry, electronic properties, and reactivity.
While specific DFT studies on this compound were not identified in the search results, research on related compounds demonstrates the power of this approach. For example, DFT calculations have been performed on 7-Bromophenylnaphthopyran moieties to determine their molecular geometry and to calculate reactivity descriptors such as global electrophilicity, hardness, and softness. researchgate.net The study also involved the analysis of frontier molecular orbitals (HOMO and LUMO), the energies of which are crucial for predicting a molecule's reactivity and kinetic stability. researchgate.net
In another study, the molecular geometry of 2-(2,6-Dimethoxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one was investigated, revealing that the dimethoxyphenyl ring is rotated out of the plane of the benzopyran system. nih.gov This type of conformational information is essential for understanding how the molecule interacts with its biological targets.
DFT calculations are instrumental in understanding the electronic properties that govern the behavior of these molecules. The insights gained from such studies on related compounds can be extrapolated to predict the electronic structure and reactivity of this compound.
The following table illustrates the type of data that can be obtained from DFT calculations, based on a study of 7-Bromophenylnaphthopyran derivatives.
| Parameter | Value (kcal/mol) |
| Tautomer Energy Separation | ~7.942 |
| Rotational Conformer Energy Separation | ~0.511 |
This table is based on data for 7-Bromophenylnaphthopyran moieties and serves to exemplify the outputs of DFT calculations. researchgate.net
Molecular Dynamics Simulations for Conformational Dynamics and Stability Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow the study of the conformational dynamics and stability of ligand-receptor complexes over time, providing a more dynamic picture than the static view offered by molecular docking.
MD simulations have been used to study the stability of complexes formed between 7-oxycoumarin derivatives and their target proteins. researchgate.net These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to validate the binding modes predicted by molecular docking.
In a study on 3-methoxy flavone derivatives, molecular dynamics simulations were performed on the most active compounds to assess the stability of the ligand-protein complexes with the human estrogen receptor alpha and epidermal growth factor receptor. nih.gov Such studies are crucial for confirming that the predicted binding is stable under physiological conditions.
Furthermore, MD simulations can predict the binding state of a ligand to a receptor within a biological environment. nih.gov For example, a 100-nanosecond MD simulation was conducted to analyze the interactions and stability of a novel cholinesterase inhibitor. nih.gov This type of analysis often includes monitoring the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex.
Although no specific MD simulation studies were found for this compound, the application of this technique to similar molecules highlights its importance in the drug discovery pipeline for validating docking results and understanding the dynamic nature of ligand-receptor interactions.
Future Perspectives and Emerging Research Directions for 7 Methoxy 2 Phenyl 2h 1 Benzopyran 6 Ol Research
Exploration of Novel and Environmentally Benign Synthetic Pathways
The synthesis of benzopyran derivatives has traditionally involved methods that can be time-consuming and rely on hazardous solvents or harsh reagents. researchgate.net Consequently, a major future direction is the development of novel, efficient, and environmentally friendly synthetic strategies. Research is increasingly focused on "green chemistry" principles to improve product yields, shorten reaction times, and reduce environmental impact. researchgate.netrsisinternational.org
Emerging approaches that are expected to be applied and optimized for the synthesis of 7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol and its analogs include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating. researchgate.nettandfonline.com It frequently allows for solvent-free reactions or the use of benign solvents like water. rsisinternational.orgtandfonline.com
Use of Novel Catalysts: The exploration of biodegradable and cost-effective catalysts, such as choline hydroxide-based ionic liquids, presents a promising alternative to traditional acid or base catalysts. nih.gov These catalysts can be effective in aqueous media and are often recyclable, enhancing the sustainability of the synthesis. nih.gov
Aqueous Media Synthesis: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. tandfonline.com Developing robust synthetic routes in aqueous environments for benzopyran derivatives is a key research goal. rsisinternational.orgnih.gov
Solid-Phase Organic Synthesis (SPOS): SPOS has become a powerful technique for the combinatorial synthesis of large libraries of drug-like molecules, including benzopyran derivatives. researchgate.netresearchgate.netmdpi.com This approach facilitates the rapid generation and purification of analogs of this compound, which is crucial for structure-activity relationship (SAR) studies. researchgate.net
Table 1: Comparison of Conventional vs. Emerging Synthetic Methodologies for Benzopyran Synthesis
| Feature | Conventional Methods | Emerging Green Methods |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation researchgate.net |
| Solvents | Often hazardous organic solvents (e.g., MeOH, EtOH, ACN) researchgate.net | Water, ionic liquids, or solvent-free conditions tandfonline.comnih.gov |
| Catalysts | Strong acids (HCl, chloro sulphonic acid) or bases researchgate.net | Biodegradable and recyclable catalysts (e.g., ionic liquids) nih.gov |
| Reaction Time | Often several hours to days researchgate.net | Minutes to a few hours rsisinternational.orgtandfonline.com |
| Work-up | Complex extraction and purification steps | Simpler work-up procedures nih.gov |
Advanced Mechanistic Investigations of Bioactivity at the Molecular and Cellular Levels
While the broad biological activities of the benzopyran class are known, the specific molecular mechanisms of this compound remain largely unexplored. As an isoflavone-like structure, it is hypothesized to share mechanisms with well-studied phytoestrogens like genistein. mdpi.commedicinacomplementar.com.br Future research will need to move beyond preliminary screening to detailed mechanistic studies at the molecular and cellular levels.
Key research directions include:
Receptor Binding and Modulation: Investigating the binding affinity and functional activity of the compound at nuclear receptors, particularly estrogen receptors alpha (ERα) and beta (ERβ), is a primary goal. nih.govresearchgate.net Its structural similarity to 17-β-estradiol suggests it may act as a selective estrogen receptor modulator (SERM). mdpi.com
Enzyme Inhibition: Many isoflavones are known inhibitors of protein tyrosine kinases (PTKs), a property that contributes to their anti-cancer effects. mdpi.commedicinacomplementar.com.br A crucial area of investigation will be to determine if this compound inhibits PTKs or other key enzymes involved in cellular signaling.
Modulation of Signaling Pathways: Advanced studies will focus on elucidating the compound's impact on critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis. mdpi.comnih.gov Pathways of significant interest include the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB signaling cascades, which are often dysregulated in various diseases. mdpi.comnih.gov
Epigenetic Modifications: Emerging evidence shows that some isoflavones can exert epigenetic effects, such as altering DNA methylation or histone acetylation. nih.gov Investigating whether this compound can induce such changes represents a novel and important research avenue.
Table 2: Potential Molecular and Cellular Targets for Mechanistic Investigation
| Target Class | Specific Example(s) | Potential Effect |
|---|---|---|
| Nuclear Receptors | Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ) nih.gov | Agonistic or antagonistic activity, modulation of gene expression |
| Enzymes | Protein Tyrosine Kinases (PTKs) medicinacomplementar.com.br | Inhibition of phosphorylation cascades |
| Signaling Pathways | PI3K/Akt/mTOR, MAPK/ERK, NF-κB mdpi.comnih.gov | Modulation of cell survival, proliferation, and inflammation |
| Apoptotic Proteins | Bcl-2 family proteins, Caspases mdpi.comrsc.org | Induction of programmed cell death |
Development of Highly Sensitive and Selective Analytical Methodologies for Detection and Quantification
To understand the pharmacokinetics, metabolism, and biological action of this compound, it is essential to develop robust analytical methods for its detection and quantification in complex biological matrices (e.g., plasma, tissues). While standard techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography, and Mass Spectrometry (MS) are applicable, future research will focus on creating more sensitive and selective methodologies. nih.govnist.gov
Emerging directions in this area include:
Advanced Hyphenated Techniques: The development of methods using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) will be crucial for achieving the low detection limits required for pharmacokinetic studies.
Metabolite Identification: A significant research effort will be directed towards using high-resolution mass spectrometry to identify and quantify the metabolites of this compound formed in vivo, as these metabolites may have their own biological activities. researchgate.net
Development of Biosensors: Creating highly selective biosensors or immunoassays for the rapid and specific detection of the compound could facilitate high-throughput screening and diagnostics.
Quantitative Structure-Activity Relationship (QSAR): The use of 3D-QSAR modeling can help predict the activity of new analogs and guide synthetic efforts, providing a computational tool to complement experimental analysis. nih.gov
Design and Synthesis of Next-Generation Benzopyran-Based Chemical Probes and Tools
To fully elucidate the molecular targets and mechanisms of action of this compound, it is necessary to develop chemical probes derived from its core structure. These tools are designed to interact with and report on biological systems in a controlled manner.
Future research will involve the design and synthesis of probes with specific functionalities:
Photoaffinity Probes: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the benzopyran structure would create a photoaffinity labeling (PAL) probe. unimi.it Upon photoactivation, this probe would form a covalent bond with its biological target(s), enabling their identification and isolation. unimi.it
"Clickable" Probes: The inclusion of a bioorthogonal handle, such as a terminal alkyne or an azide, would allow the probe to be "clicked" onto a reporter molecule (e.g., a fluorophore or biotin) via copper-catalyzed or strain-promoted cycloaddition reactions. unimi.it This strategy is invaluable for visualizing the probe's localization in cells or for affinity-based purification of its binding partners.
Fluorescent Probes: Attaching a fluorophore to the benzopyran scaffold could allow for direct visualization of the compound's uptake, distribution, and localization within living cells using fluorescence microscopy.
Table 3: Strategies for Developing Benzopyran-Based Chemical Probes
| Probe Type | Added Moiety | Application |
|---|---|---|
| Photoaffinity Labeling (PAL) Probe | Diazirine, Benzophenone unimi.it | Covalent labeling and identification of direct binding targets. |
| Bioorthogonal ("Clickable") Probe | Terminal Alkyne, Azide unimi.it | Tagging for subsequent detection, purification, or imaging. |
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Real-time imaging of subcellular localization and dynamics. |
| Biotinylated Probe | Biotin | Affinity purification of target proteins using streptavidin beads. |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol, and how are they experimentally determined?
- Answer : Key properties include logP (octanol/water partition coefficient), water solubility (log10ws), and molecular volume. For example, logP can be calculated using the Crippen or McGowan methods, which rely on atomic contributions and molecular topology . Experimental determination of solubility often involves HPLC or shake-flask methods, while logP is validated via reverse-phase chromatography. Scopoletin (a structural analog) has log10ws = -6.10 and logP = 1.507, providing a reference for similar benzopyran derivatives .
Q. What are the established synthetic routes for this compound?
- Answer : Synthesis typically involves cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, 7-methoxycoumarin derivatives are synthesized via Pechmann condensation using resorcinol and β-keto esters . Modifications like introducing phenyl groups at the 2-position may require Suzuki-Miyaura coupling or Friedel-Crafts alkylation . Yields vary based on catalyst choice (e.g., Lewis acids like BF₃·Et₂O improve regioselectivity) .
Q. How is the compound purified and characterized after synthesis?
- Answer : Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Characterization employs NMR (¹H/¹³C) for structural confirmation, mass spectrometry (ESI-TOF) for molecular weight, and UV-Vis spectroscopy to assess chromophore properties. X-ray crystallography (e.g., as in ) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
- Answer : Contradictions in bioactivity (e.g., estrogenic vs. anti-estrogenic effects) require rigorous dose-response studies, validation across multiple cell lines (e.g., MCF-7 for estrogen receptor activity), and pharmacokinetic profiling to assess metabolite interference . Meta-analyses of published data, controlling for variables like solvent effects (DMSO vs. ethanol), can clarify discrepancies .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering its bioactivity?
- Answer : Co-solvents (e.g., cyclodextrins or PEG-based formulations) enhance aqueous solubility. Structural analogs with polar substituents (e.g., hydroxyl groups at C-3) can be synthesized while preserving the core pharmacophore. Computational modeling (e.g., COSMO-RS) predicts solubility changes pre-synthesis .
Q. What advanced spectroscopic techniques elucidate the compound’s behavior in complex mixtures (e.g., plant extracts)?
- Answer : LC-MS/MS with MRM (multiple reaction monitoring) isolates the compound from co-eluting metabolites. 2D-NMR (HSQC, HMBC) maps proton-carbon correlations in crude extracts, while hyphenated techniques like LC-NMR provide real-time structural data . High-resolution mass spectrometry (HRMS) distinguishes isobaric interferences .
Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) affect the compound’s pharmacokinetic profile?
- Answer : Methoxy groups increase lipophilicity (higher logP), enhancing membrane permeability but reducing solubility. Ethoxy substitutions may prolong metabolic half-life by sterically hindering cytochrome P450 oxidation. Comparative studies using microsomal assays and logP calculations (Crippen method) quantify these effects .
Methodological Considerations
- Data Validation : Cross-reference experimental logP/solubility values with computational models (e.g., Crippen vs. McGowan) to identify outliers .
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomeric purity, critical for bioactive compounds .
- Toxicity Screening : Follow EPA DSSTox guidelines (e.g., ) for preliminary hazard assessment, including Ames tests for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
